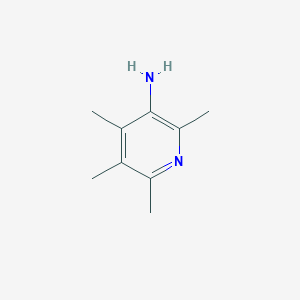
Tetramethylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylpyridin-3-amine is an organic compound belonging to the class of amines It is characterized by a pyridine ring substituted with four methyl groups and an amino group at the third position
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation reactions. The use of automated reactors allows for precise control over reaction parameters, leading to efficient large-scale production .
化学反应分析
Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Tetramethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme studies, it acts as a competitive inhibitor by binding to the active site, thereby blocking substrate access .
相似化合物的比较
Trimethylpyridine: Lacks one methyl group compared to tetramethylpyridin-3-amine.
Tetramethylpyridine: Similar structure but without the amino group.
Pyridine: The parent compound with no methyl or amino substitutions.
Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
2,4,5,6-tetramethylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-5-6(2)9(10)8(4)11-7(5)3/h10H2,1-4H3 |
InChI 键 |
NVPXOBJSAHPEMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N=C1C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


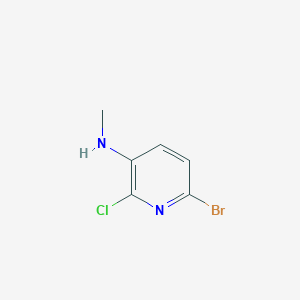
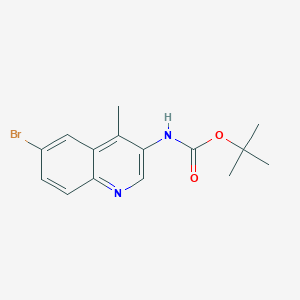
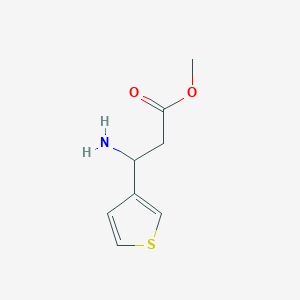
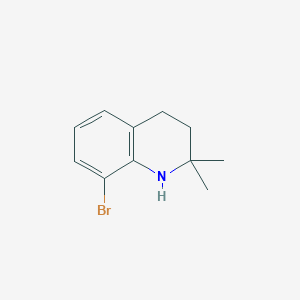
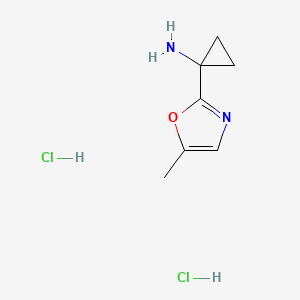
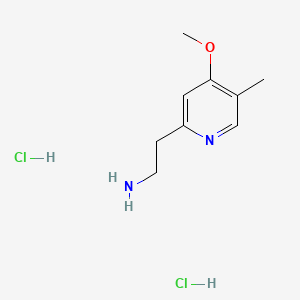
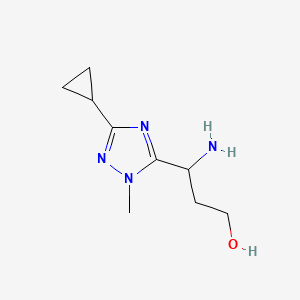
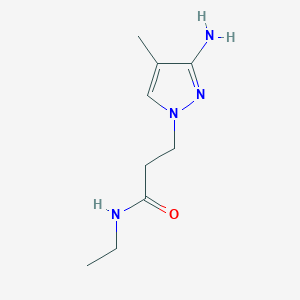
![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
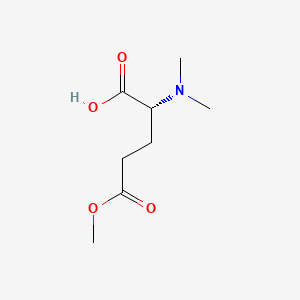
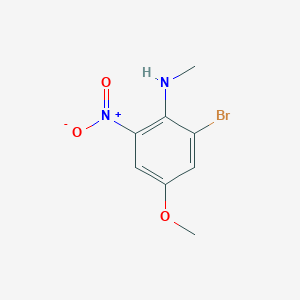
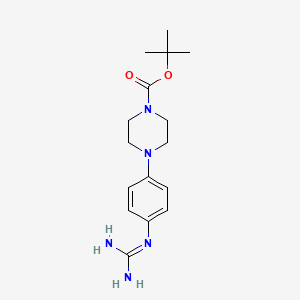
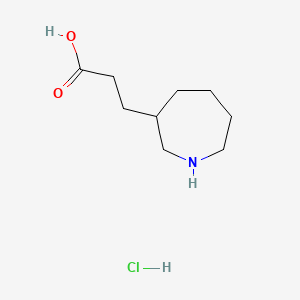
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
